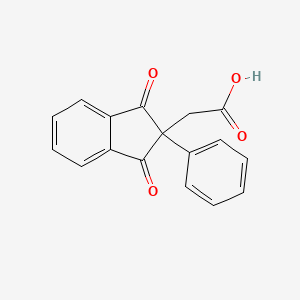
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a phenyl group attached to the indene ring system, which is further substituted with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the condensation of a phenyl-substituted indene derivative with an acetic acid precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the indene derivative is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-phenylindene-1,3-dione: A compound with a similar indene core but lacking the acetic acid moiety.
1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: A structurally related compound with different substitution patterns.
Uniqueness: (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an acetic acid moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-14(19)10-17(11-6-2-1-3-7-11)15(20)12-8-4-5-9-13(12)16(17)21/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCNFVZKACQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2504810.png)
![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)


![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)
![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)
![5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504821.png)

![rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)
![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2504826.png)
![Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2504829.png)
